
m-PEG25-Propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: m-PEG25-Propargyl is synthesized through a series of polyethylene glycol (PEG) chain extensions, followed by the introduction of a propargyl group. The process involves the following steps:
PEG Chain Extension: The initial PEG chain is extended by reacting with ethylene oxide under basic conditions.
Propargyl Group Introduction: The terminal hydroxyl group of the PEG chain is converted to a propargyl group using propargyl bromide in the presence of a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: m-PEG25-Propargyl undergoes various chemical reactions, including:
Click Chemistry: The alkyne group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The terminal propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Substitution Reactions: Bases such as potassium carbonate or sodium hydride are used to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various PROTAC molecules, which are used for targeted protein degradation .
Applications De Recherche Scientifique
m-PEG25-Propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the study of selective protein degradation.
Biology: Facilitates the investigation of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in cancer treatment and other diseases by targeting specific proteins for degradation.
Industry: Used in the development of advanced materials and drug delivery systems.
Mécanisme D'action
m-PEG25-Propargyl functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparaison Avec Des Composés Similaires
m-PEG25-Azide: Another PEG-based linker used in PROTAC synthesis, but with an azide group instead of a propargyl group.
m-PEG25-Alkyne: Similar to m-PEG25-Propargyl but with a terminal alkyne group.
Uniqueness: this compound is unique due to its propargyl group, which allows for specific click chemistry reactions, making it highly versatile in the synthesis of various PROTAC molecules .
Propriétés
Formule moléculaire |
C52H102O25 |
|---|---|
Poids moléculaire |
1127.3 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C52H102O25/c1-3-4-54-7-8-56-11-12-58-15-16-60-19-20-62-23-24-64-27-28-66-31-32-68-35-36-70-39-40-72-43-44-74-47-48-76-51-52-77-50-49-75-46-45-73-42-41-71-38-37-69-34-33-67-30-29-65-26-25-63-22-21-61-18-17-59-14-13-57-10-9-55-6-5-53-2/h1H,4-52H2,2H3 |
Clé InChI |
ZLTWKAPEJYYKDG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



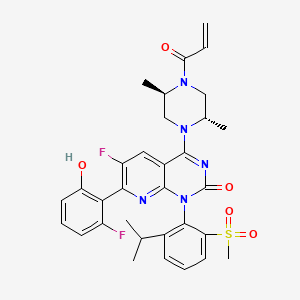
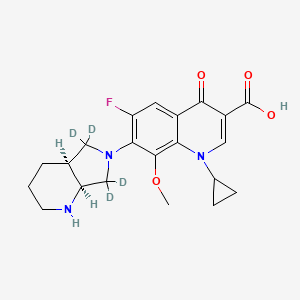
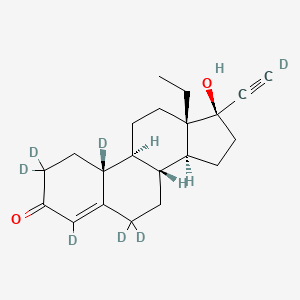
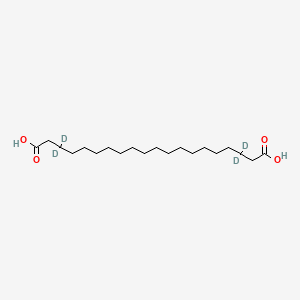

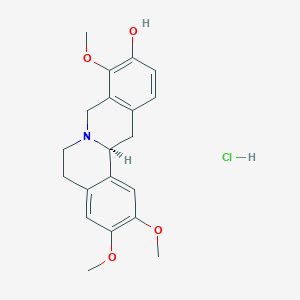
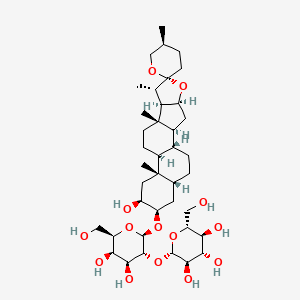
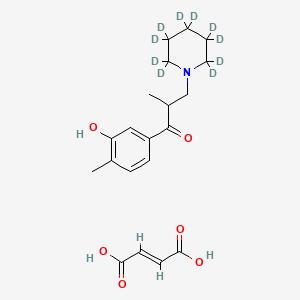
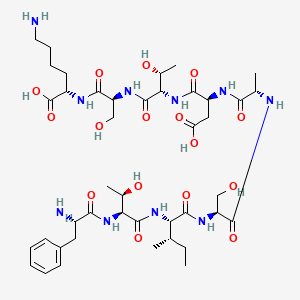
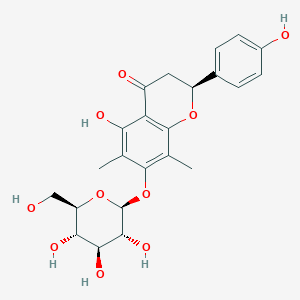
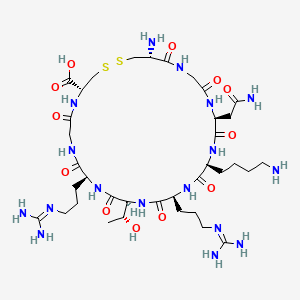
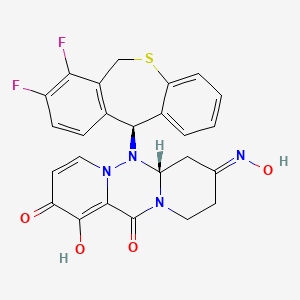
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
